![molecular formula C17H17N3O2S B14583737 Acetic acid, [(1,4,5,6-tetrahydro-4,6-diphenyl-1,3,5-triazin-2-yl)thio]- CAS No. 61582-15-8](/img/structure/B14583737.png)
Acetic acid, [(1,4,5,6-tetrahydro-4,6-diphenyl-1,3,5-triazin-2-yl)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, [(1,4,5,6-tetrahydro-4,6-diphenyl-1,3,5-triazin-2-yl)thio]- is a complex organic compound that features a triazine ring substituted with phenyl groups and a thioacetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [(1,4,5,6-tetrahydro-4,6-diphenyl-1,3,5-triazin-2-yl)thio]- typically involves the reaction of cyanuric chloride with appropriate amines and thiols. One common method includes the substitution of one chloride ion of cyanuric chloride with 4-aminobenzoic acid in the presence of sodium carbonate as an acid scavenger . The reaction is carried out in an ice bath to control the temperature and ensure the selective substitution.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, [(1,4,5,6-tetrahydro-4,6-diphenyl-1,3,5-triazin-2-yl)thio]- can undergo various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The phenyl groups and the triazine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance the reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenyl rings or the triazine ring.
Wissenschaftliche Forschungsanwendungen
Acetic acid, [(1,4,5,6-tetrahydro-4,6-diphenyl-1,3,5-triazin-2-yl)thio]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Wirkmechanismus
The mechanism of action of acetic acid, [(1,4,5,6-tetrahydro-4,6-diphenyl-1,3,5-triazin-2-yl)thio]- involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol: A UV light absorber and stabilizer.
4-((4,6-Dichloro-1,3,5-triazin-2yl)amino)benzoic acid: A derivative of the triazine ring with different substituents.
Uniqueness
Acetic acid, [(1,4,5,6-tetrahydro-4,6-diphenyl-1,3,5-triazin-2-yl)thio]- is unique due to its combination of a thioacetic acid moiety with a triazine ring substituted with phenyl groups. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.
Eigenschaften
CAS-Nummer |
61582-15-8 |
|---|---|
Molekularformel |
C17H17N3O2S |
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
2-[(2,4-diphenyl-1,2,3,4-tetrahydro-1,3,5-triazin-6-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C17H17N3O2S/c21-14(22)11-23-17-19-15(12-7-3-1-4-8-12)18-16(20-17)13-9-5-2-6-10-13/h1-10,15-16,18H,11H2,(H,19,20)(H,21,22) |
InChI-Schlüssel |
PPMYXHMGAVTYBF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2NC(N=C(N2)SCC(=O)O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



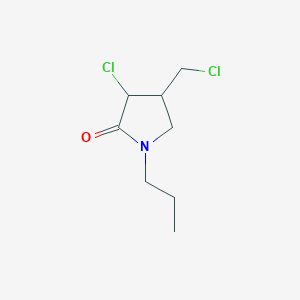
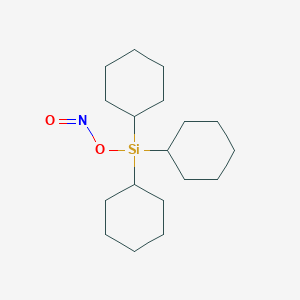
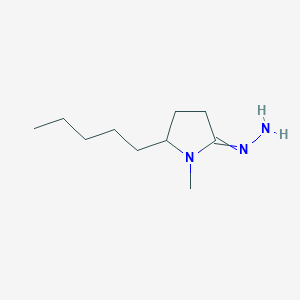
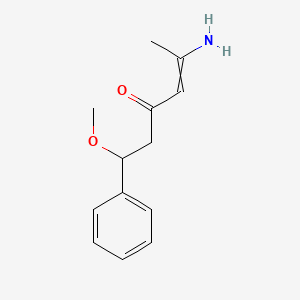
![2-[(4-Chlorophenyl)(hydroxyimino)methyl]-6-methylphenyl acetate](/img/structure/B14583679.png)
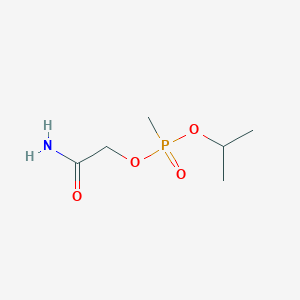

![1-(Iodomethyl)bicyclo[2.2.1]heptane](/img/structure/B14583702.png)
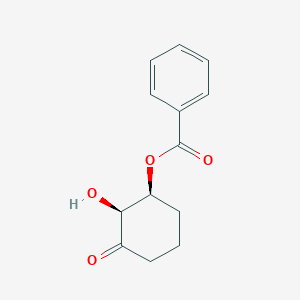

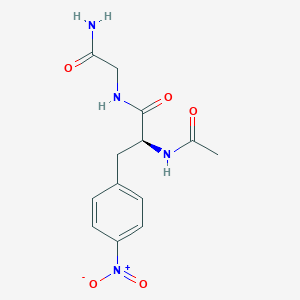
![N-[(2-Bromoethoxy)carbonyl]-L-isoleucine](/img/structure/B14583726.png)
![3-[amino(methyl)amino]-4H-1,2,4-triazin-5-one](/img/structure/B14583732.png)
